molecular formula C14H10ClN3O3 B3826968 N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide

N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide

Cat. No. B3826968
M. Wt: 303.70 g/mol
InChI Key: CEGFBOWASHVEIN-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide, also known as CNB-001, is a small molecule drug compound that has shown promising results in preclinical studies for various neurological disorders. This compound belongs to the hydrazide family and has a molecular formula of C14H10ClN3O3.

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to act by reducing oxidative stress and inflammation in the brain. N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects in animal models. These include reducing oxidative stress, improving mitochondrial function, reducing inflammation, and promoting neuronal survival and regeneration.

Advantages and Limitations for Lab Experiments

N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its small molecular size, easy synthesis, and low toxicity. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide. One area of research is to further elucidate its mechanism of action and identify specific molecular targets. Another area of research is to investigate its potential application in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the development of more effective formulations of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide with improved solubility and bioavailability is an important area of research.

Scientific Research Applications

N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Preclinical studies have shown that N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

N-[(Z)-(3-chlorophenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(7-5-11)18(20)21/h1-9H,(H,17,19)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFBOWASHVEIN-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(3-chlorophenyl)methylideneamino]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide

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